Cas no 2227739-45-7 ((2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol)

(2S)-4-(2,6-Difluoro-4-methoxyphenyl)butan-2-ol is a chiral secondary alcohol featuring a fluorinated aromatic moiety. Its stereospecific (S)-configuration and fluorine substitution enhance its utility as a synthetic intermediate in pharmaceutical and agrochemical applications. The difluoro-methoxy substitution pattern contributes to improved metabolic stability and bioavailability in target molecules. The butanol linker provides flexibility for further functionalization, while the electron-withdrawing fluorine atoms influence reactivity in coupling reactions. This compound is particularly valuable in asymmetric synthesis due to its defined chirality, enabling enantioselective transformations. Its structural features make it suitable for developing bioactive compounds with optimized pharmacokinetic properties. The compound is typically handled under inert conditions due to its sensitivity to oxidation.
(2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol structure
2227739-45-7 structure
Product Name:(2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol
CAS No:2227739-45-7
MF:C11H14F2O2
MW:216.224470615387
CID:6344353
PubChem ID:165625873
Update Time:2025-10-29

(2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol
    • EN300-1772582
    • 2227739-45-7
    • Inchi: 1S/C11H14F2O2/c1-7(14)3-4-9-10(12)5-8(15-2)6-11(9)13/h5-7,14H,3-4H2,1-2H3/t7-/m0/s1
    • InChI Key: QWJYWOSVCXASAS-ZETCQYMHSA-N
    • SMILES: FC1C=C(C=C(C=1CC[C@H](C)O)F)OC

Computed Properties

  • Exact Mass: 216.09618601g/mol
  • Monoisotopic Mass: 216.09618601g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 29.5Ų

(2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol Pricemore >>

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(2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol Related Literature

Additional information on (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol

Chemical Profile of (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol (CAS No. 2227739-45-7)

The compound (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol, identified by its CAS number 2227739-45-7, is a significant molecule in the field of pharmaceutical chemistry. This chiral alcohol features a complex aromatic system with fluoro and methoxy substituents, making it a promising candidate for various biochemical applications. Its stereochemistry, specifically the (2S) configuration, is crucial for its biological activity and potential therapeutic effects.

In recent years, the study of fluorinated aromatic compounds has gained considerable attention due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of both fluoro and methoxy groups in the phenyl ring of (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol contributes to its unique chemical properties. These substituents not only influence the electronic distribution of the molecule but also play a critical role in modulating its interactions with biological receptors.

The synthesis of this compound involves advanced organic chemistry techniques, including stereoselective reactions to achieve the desired (2S) configuration. The use of chiral auxiliaries or catalysts is often employed to ensure high enantiomeric purity, which is essential for pharmaceutical applications. The complexity of its synthetic route underscores the compound's significance in drug development.

Current research in medicinal chemistry has highlighted the potential of fluorinated phenols as key structural motifs in drug design. Compounds like (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The fluoro group, in particular, has been shown to enhance the bioavailability and pharmacokinetic profiles of drugs, making it a valuable feature in medicinal chemistry.

Recent studies have demonstrated that the combination of fluoro and methoxy substituents can lead to improved binding affinity to enzymes and receptors. This has been observed in various therapeutic areas, including central nervous system disorders and metabolic diseases. The specific arrangement of these substituents in (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol may contribute to its efficacy in targeting specific biological pathways.

In addition to its pharmacological potential, this compound has also been investigated for its role in chemical biology research. Its unique structure allows researchers to probe the mechanisms of enzyme inhibition and receptor binding. By studying analogs of (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol, scientists can gain insights into the structural requirements for biological activity.

The stereochemical purity of this compound is another critical aspect that has been extensively studied. The (2S) configuration ensures that the molecule interacts selectively with biological targets, minimizing off-target effects. This is particularly important in drug development, where specificity is key to achieving therapeutic efficacy while reducing side effects.

Advances in computational chemistry have also played a significant role in understanding the properties of (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These studies provide valuable insights into its mechanism of action and help guide further optimization efforts.

In conclusion, (2S)-4-(2,6-difluoro-4-methoxyphenyl)butan-2-ol (CAS No. 2227739-45-7) is a multifaceted compound with significant potential in pharmaceutical and chemical biology research. Its unique structural features, including the fluoro and methoxy substituents, contribute to its biological activity and make it a valuable tool for drug discovery. Ongoing research continues to uncover new applications and mechanisms associated with this compound, highlighting its importance in modern chemistry.

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